molecular formula C16H16N4OS B6474981 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine CAS No. 2640819-26-5

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine

Cat. No.: B6474981
CAS No.: 2640819-26-5
M. Wt: 312.4 g/mol
InChI Key: JILDKNBUWKIHRS-UHFFFAOYSA-N
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Description

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound that features a thieno[2,3-d]pyrimidin-4-yl group attached to a pyrrolidin-3-yl moiety, which in turn is connected to a methoxy-substituted pyridine ring[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d ...[{{{CITATION{{{_2{Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine](https://wwwatlantis-presscom/article/25870493pdf)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-yl core[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate[{{{CITATION{{{3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The resulting thieno[2,3-d]pyrimidin-4-yl core is then further functionalized to introduce the pyrrolidin-3-yl and methoxy-pyridine groups[{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d ...[{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine may be used to study biological processes or as a tool in molecular biology experiments.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a component in various formulations.

Mechanism of Action

The mechanism by which 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine include:

  • Thieno[2,3-d]pyrimidin-4-yl derivatives

  • Pyrrolidin-3-yl derivatives

  • Methoxy-pyridine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the resulting structural complexity. This unique structure may confer distinct chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-2-6-17-14(3-1)21-10-12-4-7-20(9-12)15-13-5-8-22-16(13)19-11-18-15/h1-3,5-6,8,11-12H,4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILDKNBUWKIHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=N2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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